Lauric Acid

Description

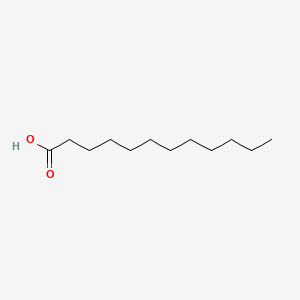

Structure

3D Structure

Properties

IUPAC Name |

dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021590 | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), [HSDB] 113 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Needles from alcohol, White, crystalline powder | |

CAS No. |

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lauric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Antibacterial Mechanisms of Lauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12), has garnered significant attention for its broad-spectrum antimicrobial properties. Extensively studied for its activity against a wide range of bacteria, it presents a promising avenue for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its bactericidal and bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

The primary mode of action of this compound is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[1][2][3][4][5] However, its antibacterial activity is not limited to this single mechanism. Evidence suggests that this compound also inhibits essential cellular processes, including enzyme activity and energy production, induces oxidative stress, and interferes with bacterial signal transduction pathways. A notable characteristic of this compound is its preferential efficacy against Gram-positive bacteria, attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms.

This guide will systematically dissect these mechanisms, presenting the current scientific understanding in a structured and accessible format for researchers and professionals in the field of drug development.

Quantitative Data on Antibacterial Efficacy

The antibacterial activity of this compound has been quantified against various bacterial species using metrics such as the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC). The following tables summarize key quantitative findings from the literature.

Table 1: Zone of Inhibition of this compound Against Various Clinical Isolates

| Bacterial Species | Gram Stain | Dilution Factor | Mean Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | 1:10 | 15 ± 1.414 |

| Streptococcus pneumoniae | Positive | 1:10 | 15 ± 0.000 |

| Mycobacterium tuberculosis | N/A | 1:10 | 14 ± 1.414 |

| Escherichia coli | Negative | 1:10 | 8 ± 0.000 |

| Salmonella spp. | Negative | 1:10 | 8 ± 0.000 |

| Staphylococcus aureus | Positive | 1:100000 | 1 ± 1.414 |

| Streptococcus pneumoniae | Positive | 1:100000 | 1 ± 0.000 |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Species | Gram Stain | MIC (μg/mL) | MBC (μg/mL) |

| Staphylococcus aureus | Positive | 156 | - |

| Clostridium difficile (R20291) | Positive | 80 - 160 | 310 |

| Fusobacterium nucleatum | Negative | - | 375 |

| Streptococcus sanguinis | Positive | - | 375 |

| Streptococcus mitis | Positive | - | 375 |

| Corynebacterium bovis | Positive | - | 6.8 |

| Corynebacterium striatum | Positive | - | 6.8 |

| Corynebacterium jeikeium | Positive | - | 6.8 |

| Escherichia coli | Negative | - | >500 |

| Pseudomonas aeruginosa | Negative | - | >500 |

| Serratia marcescens | Negative | - | >500 |

Core Mechanisms of Action

Disruption of the Bacterial Cell Membrane

The most widely accepted mechanism of this compound's antibacterial activity is its ability to compromise the integrity of the bacterial cell membrane. As an amphipathic molecule, this compound inserts itself into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately resulting in cell death.

Inhibition of Cellular Enzymes and Processes

This compound has been shown to interfere with critical enzymatic activities within bacteria. One notable target is the MurA enzyme, which is involved in the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound can impede cell wall synthesis, further compromising the structural integrity of the bacterium. Additionally, membrane-associated enzymes, such as glucosyltransferase, can be directly inhibited by this compound.

Furthermore, this compound can disrupt the electron transport chain and interfere with oxidative phosphorylation, which are essential processes for energy production in bacterial cells. This disruption leads to a depletion of cellular energy, hindering vital bacterial functions.

Induction of Oxidative Stress

Another significant mechanism of this compound's antibacterial action is the induction of oxidative stress. This compound can promote the generation of reactive oxygen species (ROS) within the bacterial cell. ROS, such as superoxide radicals and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids. This oxidative damage contributes to the overall bactericidal effect of this compound.

Interference with Signal Transduction

This compound has been observed to interfere with bacterial signal transduction pathways, particularly in Staphylococcus aureus. By blocking these signaling cascades, this compound can inhibit the expression of virulence factors, which are molecules that contribute to the pathogenicity of bacteria. This mechanism suggests that this compound may not only kill bacteria but also reduce their ability to cause disease.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the antibacterial activity of this compound.

Bauer-Kirby Disc Diffusion Assay

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of this compound Discs: Sterile filter paper discs are impregnated with known concentrations of this compound (prepared as dilutions). These discs are then placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that kills the bacteria (MBC).

-

Preparation of this compound Dilutions: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

Assessment of Cell Membrane Damage

Several methods can be employed to assess the extent of cell membrane damage caused by this compound.

-

Measurement of Cellular Leakage: Bacterial cells are treated with this compound. The supernatant is then collected, and the absorbance at 260 nm is measured to quantify the leakage of nucleic acids.

-

Fluorescent Staining:

-

Propidium Iodide (PI) and SYTO9 Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. SYTO9 can enter all cells and stains them green. The ratio of red to green fluorescence can be used to quantify the proportion of dead cells.

-

8-anilino-1-naphthalenesulfonic acid (ANS) Staining: ANS is a fluorescent probe that binds to hydrophobic regions of proteins exposed upon membrane damage, leading to an increase in fluorescence. This can indicate changes in membrane fluidity.

-

Conclusion

The antibacterial action of this compound is a complex interplay of multiple mechanisms, with the disruption of the cell membrane being the most prominent. Its ability to also inhibit essential cellular enzymes, disrupt energy production, induce oxidative stress, and interfere with signal transduction pathways makes it a potent and versatile antimicrobial agent. The preferential activity of this compound against Gram-positive bacteria highlights its potential for targeted antibacterial therapies. Further research into synergistic combinations with other antimicrobial agents and the development of effective delivery systems will be crucial in harnessing the full therapeutic potential of this compound in the fight against bacterial infections. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to innovate in the field of antimicrobial therapies.

References

- 1. calidbio.com [calidbio.com]

- 2. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity and Mechanism of this compound Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Virtues of Lauric Acid and its Derivatives: A Technical Guide for Researchers

Abstract

Lauric acid, a 12-carbon saturated fatty acid, and its derivatives, most notably the monoglyceride monolaurin, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and metabolic properties of these compounds, intended for researchers, scientists, and professionals in drug development. We present a comprehensive review of the current literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document aims to serve as a foundational resource for future research and development of this compound-based therapeutics.

Introduction

This compound (dodecanoic acid) is a medium-chain fatty acid (MCFA) predominantly found in coconut oil and palm kernel oil[1][2]. While it is widely used in the food and cosmetic industries, its intrinsic biological properties and those of its derivatives are of increasing interest for pharmaceutical applications[2]. This guide will systematically detail the multifaceted biological effects of this compound and its derivatives, offering a technical overview of their mechanisms of action and potential therapeutic applications.

Antimicrobial Properties

This compound and its ester derivative, monolaurin, exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses[3][4]. The primary mechanism of action is the disruption of the pathogen's lipid bilayer membrane, leading to increased permeability and cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria. Its ability to integrate into the bacterial cell membrane disrupts its integrity and key cellular processes. Monolaurin often demonstrates even greater potency than this compound.

Table 1: Antibacterial Activity of this compound and Monolaurin (MIC/MBC Values)

| Compound | Bacterium | Strain | MIC | MBC | Reference |

| This compound | Staphylococcus aureus | ATCC 25923 | 3.2 mg/mL | - | |

| Monolaurin | Staphylococcus aureus | ATCC 25923 | 0.1 mg/mL | - | |

| This compound | Streptococcus pneumoniae | Clinical Isolate | - | - | |

| This compound | Mycobacterium tuberculosis | Clinical Isolate | - | - | |

| Monolaurin | Staphylococcus aureus | - | ≤100 µg/mL | - | |

| Monolaurin | Neisseria gonorrhoeae | - | 0.1-3.13 mM | - | |

| Monolaurin | Pseudomonas aeruginosa | - | 0.1-3.13 mM | - | |

| Monolaurin | Escherichia coli | - | 600-10,000 mg/L | - | |

| Monolaurin | Campylobacter jejuni | ATCC 33560 | 600 mg/L | - |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Dashes indicate data not specified in the cited source. A disc diffusion assay showed this compound has an inhibition zone of 15mm against S. aureus and S. pneumoniae, and 14mm against M. tuberculosis at a 1:10 dilution.

Antifungal Activity

The antifungal properties of this compound and monolaurin have been demonstrated against clinically relevant fungi, such as Candida albicans.

Table 2: Antifungal Activity of this compound and Monolaurin

| Compound | Fungus | Strain | MIC | MFC | Reference |

| This compound | Candida albicans | - | 0.4637 mg | - | |

| Monolaurin | Candida albicans | MYA 8276 | 62.5–125 µM | 125–250 µM | |

| Monolaurin | Candida albicans | 96901 (Fluconazole-resistant) | 30 µM | 140 µM |

Note: MFC (Minimum Fungicidal Concentration).

Antiviral Activity

Monolaurin is particularly effective against enveloped viruses. It is thought to disrupt the viral lipid envelope, thereby preventing viral attachment and entry into host cells. This activity has been observed against a variety of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Vesicular Stomatitis Virus (VSV). In vitro studies have shown that monolaurin can reduce the infectivity of 14 human enveloped RNA and DNA viruses by over 99.9%.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Test System | IC50 | Reference |

| Protein Denaturation Inhibition | Bovine Serum Albumin | 44.78 µg/mL | |

| Proteinase Inhibition | - | 35.5 µg/mL | |

| Neuroinflammation Inhibition | SH-SY5Y cells | 11.8 µM |

Modulation of NF-κB and MAPK Signaling Pathways

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. In some cellular contexts, this compound can suppress the activation of NF-κB and the phosphorylation of MAP kinases like JNK and p38, leading to a reduction in the production of pro-inflammatory cytokines.

Metabolic Effects

This compound plays a role in metabolic regulation, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of PPARα

This compound acts as a natural ligand for PPARα, a nuclear receptor that is a key regulator of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.

This compound Derivatives in Development

The synthesis of various this compound derivatives, such as esters and amides, is an active area of research to enhance its biological activities and improve its physicochemical properties for drug delivery. For example, sugar esters of this compound have been synthesized and shown to possess antibacterial properties, particularly against Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.

Materials:

-

This compound or its derivative

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve this compound or its derivative in DMSO to a high concentration (e.g., 100 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (no antimicrobial) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture (e.g., macrophages, cancer cell lines)

-

This compound or its derivative

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound or its derivative

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Heat the mixtures at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound and its derivatives, particularly monolaurin, represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their well-documented antimicrobial and anti-inflammatory properties, coupled with their favorable safety profile, make them attractive candidates for further investigation in the development of novel drugs and functional foods. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate and standardize future research in this exciting field. Further exploration of the synthesis and biological evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis, Characterization, and Bioactivity of Lactose Lauryl Esters | National Agricultural Library [nal.usda.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Lauric Acid's Double-Edged Sword: A Technical Guide to its Signaling Pathways in Inflammatory Responses

For Immediate Release

IZMIR, TURKEY – November 25, 2025 – Long relegated to the pantry as a key component of coconut oil, lauric acid is emerging as a significant modulator of inflammatory signaling pathways. A new technical guide details the nuanced role of this medium-chain fatty acid, revealing its capacity to both trigger and attenuate inflammatory responses through complex molecular interactions. This in-depth resource, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core signaling cascades, quantitative data on its effects, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

This compound, a 12-carbon saturated fatty acid, exerts its influence on the immune system primarily through its interaction with cell surface and intracellular receptors, including Toll-like receptor 4 (TLR4), G-protein coupled receptors (GPR40 and GPR84), and by modulating the activity of the NLRP3 inflammasome. These interactions initiate a cascade of downstream signaling events that ultimately regulate the expression of pro- and anti-inflammatory cytokines.

Key Signaling Pathways Activated by this compound

This compound's engagement with cellular receptors triggers a series of well-defined signaling pathways, each with distinct downstream consequences for inflammation.

TLR4-Mediated Inflammatory Signaling

One of the primary mechanisms by which this compound initiates an inflammatory response is through the activation of Toll-like receptor 4 (TLR4). This interaction promotes the dimerization of TLR4 and its recruitment into lipid rafts, leading to the activation of downstream signaling cascades.[1][2][3] The subsequent activation of MyD88-dependent and independent pathways results in the phosphorylation of IκB kinase (IKK), leading to the activation of the transcription factor NF-κB.[2] Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and various cytokines.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Influence of Lauric Acid on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain fatty acid (MCFA) predominantly found in coconut oil, has garnered significant attention for its potential to modulate the gut microbiota.[1][2] Its antimicrobial properties and influence on host-microbe interactions position it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth analysis of the effects of this compound on the composition and function of the gut microbiome, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Effects of this compound on Gut Microbiota

The following tables summarize the quantitative changes in gut microbial populations observed in various studies investigating the effects of this compound.

Table 1: In Vivo Studies on the Effect of this compound on Gut Microbiota

| Animal Model | This compound Dosage | Duration | Key Findings | Reference |

| Broilers (LPS-challenged) | 1000 mg/kg of basal diet | 42 days | Reduced: Escherichia-Shigella, Barnesiella, Alistipes. Increased: Lactobacillus, Bacteroides. | [3][4][5] |

| Swimming Crab (Portunus trituberculatus) | 1.00 mg/g of diet | Not specified | Increased: Actinobacteria, Rhodobacteraceae. Decreased: Vibrio. | |

| Mice (High-fat diet-induced) | Not specified | 8 weeks | Increased: Bifidobacterium. Decreased: Desulfovibrio. | |

| Black Sea Bream (Acanthopagrus schlegelii) | 0.1% and 0.8% of diet | 8 weeks | Increased: Firmicutes, Betaproteobacteria, Gammaproteobacteria, Clostridia, Clostridiaceae. | |

| Weaned Piglets | Not specified | Not specified | This compound supplementation showed positive effects on production parameters. | |

| Chickens (Necrotic Enteritis Model) | 0.04% of diet | Not specified | Decreased: Escherichia Shigella. No significant effect on Clostridium sensu stricto 1 or Lactobacillus. |

Table 2: In Vitro Antimicrobial Activity of this compound

| Bacterial Species | This compound Concentration | Key Findings | Reference |

| Staphylococcus aureus | 0.25, 0.75, and 2.5 mM | Dose-dependent inhibition of growth. | |

| Clostridium difficile | 0.04 mg/mL to 1.25 mg/mL | Potent antimicrobial activity against multiple toxigenic isolates. | |

| Human Gut Microbes | Not specified | High antimicrobial activity against pathogenic Bacteroides and Clostridium; low activity against commensal lactic acid bacteria. | |

| Staphylococcus aureus, Streptococcus pneumoniae, Mycobacterium tuberculosis, Escherichia coli, Salmonella spp. | 1:10 to 1:100000 dilution | Higher inhibitory effect on Gram-positive bacteria (S. aureus, S. pneumoniae, M. tuberculosis) compared to Gram-negative bacteria (E. coli, Salmonella spp.). |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the experimental protocols from key studies.

In Vivo Study: this compound Supplementation in LPS-Challenged Broilers

-

Animal Model: 384 one-day-old broilers.

-

Experimental Groups:

-

CON: Basal diet + saline injection.

-

LPS: Basal diet + 0.5 mg/kg E. coli-derived LPS injection.

-

ANT+LPS: Basal diet + 75 mg/kg antibiotic + 0.5 mg/kg LPS injection.

-

LA+LPS: Basal diet + 1000 mg/kg this compound + 0.5 mg/kg LPS injection.

-

-

Feeding Period: 42 days.

-

Challenge: Intraperitoneal injection of LPS or saline for three consecutive days after the feeding period.

-

Sample Collection: Jejunal and ileal segments for histological analysis, and cecal contents for 16S rRNA sequencing were collected after sacrifice.

-

Microbiota Analysis: 16S rRNA gene sequencing of DNA extracted from cecal contents.

In Vitro Antimicrobial Assay: Microplate Reader Method

-

Objective: To measure the antimicrobial activity of this compound against various bacteria.

-

Methodology:

-

A "test complex" (TC) was created in 96-well deep-well microplates with a bottom layer of 100 µL agar medium containing this compound and a top layer of 300 µL of broth.

-

A "control complex" (CC) consisted of a bottom layer of 100 µL of agar medium and a top layer of 300 µL of broth containing this compound.

-

This compound was tested at concentrations of 0.25, 2.5, and 5 mM.

-

Human pathogenic bacteria were inoculated into the top layer.

-

After 12 hours of incubation at 37°C, the turbidity of the top layer was measured at OD600 to determine bacterial growth.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through various mechanisms, including direct antimicrobial action and modulation of host signaling pathways.

Direct Antimicrobial Mechanism

This compound is known to disrupt the cell membranes of various microorganisms. This action is attributed to its ability to integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Caption: Proposed mechanism of this compound's antimicrobial action.

Modulation of Host Immune Response

In vivo studies have demonstrated that this compound can modulate the host's immune response, particularly in inflammatory conditions.

Caption: this compound's modulation of immune response to LPS challenge.

Experimental Workflow: From Animal Study to Data Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on the gut microbiota in an animal model.

Caption: Experimental workflow for in vivo gut microbiota studies.

Conclusion

This compound demonstrates significant potential in modulating the gut microbiota. Its selective antimicrobial activity against pathogenic bacteria, coupled with its ability to spare beneficial species, suggests a role in promoting a healthy gut ecosystem. Furthermore, its influence on the host's immune system highlights its potential for mitigating inflammatory conditions associated with gut dysbiosis. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications of this compound. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Frontiers | Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers [frontiersin.org]

- 4. Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Lauric Acid: A Technical Guide for Researchers

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12), has emerged as a promising natural antimicrobial agent with a broad spectrum of activity against a variety of pathogenic microorganisms, including antibiotic-resistant strains.[1][2] Abundantly found in coconut oil, this compound and its derivatives are gaining attention in the scientific community for their potential applications in pharmaceuticals, food preservation, and clinical settings.[3][4] This technical guide provides an in-depth overview of the antimicrobial properties of this compound, focusing on its mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this versatile fatty acid.

Core Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through a multi-pronged approach, primarily targeting the structural and functional integrity of the microbial cell.[1]

1. Disruption of the Cell Membrane: The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane. Its amphipathic nature allows it to insert into the phospholipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

2. Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) within microbial cells. This increase in oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to cell death.

3. Interference with Cellular Signaling: this compound can interfere with bacterial signal transduction pathways, including two-component systems and quorum sensing. By disrupting these communication networks, this compound can inhibit the expression of virulence factors and biofilm formation. For instance, it has been shown to repress the expression of quorum-sensing genes in E. coli and interfere with signal transduction in Staphylococcus aureus.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against a wide range of microorganisms, with a pronounced effect on Gram-positive bacteria. Its efficacy against various pathogens is summarized in the tables below.

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | 1600 | 3200 | |

| Staphylococcus aureus | (MRSA) | ≤4 µl/ml (formulation) | - | |

| Staphylococcus aureus | - | 156 | - | |

| Staphylococcus epidermidis | - | Lower than Benzoyl Peroxide | - | |

| Streptococcus pneumoniae | Clinical Isolate | - (15mm inhibition at 1:10 dilution) | - | |

| Clostridium difficile | R20291 | - | 312.5 | |

| Propionibacterium acnes | ATCC 6919 | 20 | 80 | |

| Escherichia coli | - | - (8mm inhibition at 1:10 dilution) | - | |

| Salmonella sp. | Clinical Isolate | 31300 | 31300 |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and formulation of this compound used.

Table 2: Antifungal Activity of this compound

| Fungus | Strain | MIC (µg/mL) | Reference(s) |

| Candida albicans | - | 100-200 | |

| Candida albicans | - | 40 |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

a. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

c. Determination of MBC:

-

Following the MIC determination, subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium.

-

Incubate the agar plates under suitable conditions.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition and Disruption Assays

The crystal violet assay is a common method to quantify biofilm formation.

a. Biofilm Formation:

-

Grow microbial cultures in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in the wells of a 96-well flat-bottom microtiter plate.

-

Add sub-MIC concentrations of this compound to the wells to assess biofilm inhibition.

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

b. Staining and Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Assessment of Cell Membrane Integrity

a. Propidium Iodide (PI) Staining:

-

Treat a suspension of microbial cells with this compound at its MIC or MBC for a specified time.

-

Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

-

Incubate in the dark for a short period.

-

Analyze the cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates damage to the cell membrane.

Measurement of Reactive Oxygen Species (ROS)

a. Dichlorofluorescein Diacetate (DCFH-DA) Assay:

-

Load microbial cells with the cell-permeable dye DCFH-DA.

-

Treat the cells with this compound.

-

In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the increase in fluorescence using a fluorometer or fluorescence microscope.

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

References

Lauric Acid as a Precursor for Bioactive Lipids: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid (C12:0), a medium-chain saturated fatty acid abundant in coconut and palm kernel oils, serves as a metabolic precursor to a class of bioactive lipids with significant physiological and pharmacological potential.[1][2] Beyond its role in energy metabolism, this compound is converted into derivatives such as the monoglyceride monolaurin and the N-acylethanolamine, N-lauroylethanolamine (NAE 12:0). These molecules exhibit diverse biological activities, including potent antimicrobial, antiviral, and immunomodulatory effects.[3][4] This technical guide provides an in-depth exploration of the metabolic pathways originating from this compound, the signaling cascades actuated by its bioactive derivatives, and the experimental protocols essential for their investigation. We consolidate quantitative data, present detailed methodologies, and visualize complex biological and experimental workflows to serve as a comprehensive resource for researchers in lipid biology and therapeutic development.

Metabolism of this compound to Bioactive Lipids

This compound, obtained from dietary triglycerides, is readily transported to the liver for β-oxidation, providing a rapid source of energy.[4] However, it also serves as a substrate for the synthesis of more complex bioactive lipids. The two primary derivatives of interest are monolaurin and N-lauroylethanolamine.

1.1 Formation of Monolaurin Monolaurin is a monoglyceride formed during the enzymatic breakdown of triglycerides rich in this compound, a process that can occur in the digestive system via lipases.

1.2 Biosynthesis of N-Lauroylethanolamine (NAE 12:0) N-acylethanolamines (NAEs) are a class of lipid amides synthesized from N-acyl-phosphatidylethanolamines (NAPEs), which are ubiquitous membrane phospholipids. The primary pathway involves the transfer of a lauroyl group to the amine of phosphatidylethanolamine (PE) to form N-lauroyl-phosphatidylethanolamine. This precursor is then hydrolyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release N-lauroylethanolamine.

Monolaurin: Bioactivity and Signaling

Monolaurin is recognized for its potent antimicrobial properties, capable of disrupting the lipid membranes of gram-positive bacteria, fungi, and certain viruses. Beyond direct antimicrobial action, monolaurin modulates host immune responses.

2.1 Anti-inflammatory Signaling In host cells, monolaurin has demonstrated immunomodulatory effects. Studies on human gingival fibroblasts (HGF-1) and oral epithelial cells (OBA-9) have shown that monolaurin can decrease the gene expression of key pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). Mechanistically, monolaurin is suggested to influence T-cell signaling by altering the formation of T-cell receptor (TCR)-induced signaling clusters and modulating calcium influx, which are critical upstream events for cytokine production.

Table 1: Quantitative Bioactivity Data for Monolaurin

| Parameter | Organism/Cell Line | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Aggregatibacter actinomycetemcomitans | 25 - 50 µM | |

| Lethal Dose, 50% (LD₅₀) | Human Gingival Fibroblasts (HGF-1) | 146 µM | |

| Lethal Dose, 50% (LD₅₀) | Oral Epithelial Cells (OBA-9) | 69 µM |

N-Lauroylethanolamine (NAE 12:0): Bioactivity and Signaling

The biological roles of NAE 12:0 are less characterized than its longer-chain, unsaturated counterparts like oleoylethanolamine (OEA) or anandamide. Its activity is tightly regulated by a balance of synthesis and enzymatic degradation.

3.1 Regulation by Enzymatic Hydrolysis The signaling function of NAEs is terminated by enzymatic hydrolysis. Two key enzymes are responsible for this process:

-

Fatty Acid Amide Hydrolase (FAAH) : An integral membrane enzyme that hydrolyzes a broad range of NAEs to their corresponding fatty acid and ethanolamine.

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) : A lysosomal cysteine hydrolase that shows a marked preference for saturated NAEs, making NAE 12:0 a probable key substrate.

The inhibition of these enzymes is a therapeutic strategy to elevate endogenous NAE levels, thereby potentiating their analgesic and anti-inflammatory effects.

3.2 Interaction with Cellular Receptors While direct, high-affinity receptors for NAE 12:0 have not been definitively identified, the actions of related NAEs point to two major receptor families.

3.2.1 Peroxisome Proliferator-Activated Receptor-α (PPAR-α) PPAR-α is a nuclear receptor that acts as a master regulator of lipid metabolism and inflammation. Saturated and monounsaturated NAEs, such as palmitoylethanolamide (PEA) and OEA, are known endogenous ligands for PPAR-α. Activation of PPAR-α by these lipids leads to the transcriptional repression of pro-inflammatory genes (e.g., those regulated by NF-κB), exerting potent anti-inflammatory effects. While not directly demonstrated for NAE 12:0, this remains its most plausible anti-inflammatory mechanism.